Cas no 1701699-32-2 (1-(2,6-difluoro-4-methoxyphenyl)prop-2-en-1-one)

1-(2,6-Difluoro-4-methoxyphenyl)prop-2-en-1-one is a fluorinated aromatic enone compound characterized by its distinct structural features, including a difluorinated phenyl ring and a methoxy substituent at the para position. The α,β-unsaturated ketone moiety enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for Michael additions and cyclization reactions. The electron-withdrawing fluorine atoms and electron-donating methoxy group contribute to its unique electronic properties, facilitating selective transformations. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Its stability and well-defined reactivity profile make it suitable for controlled synthetic applications.
1-(2,6-difluoro-4-methoxyphenyl)prop-2-en-1-one structure
1701699-32-2 structure
Product Name:1-(2,6-difluoro-4-methoxyphenyl)prop-2-en-1-one
CAS No:1701699-32-2
MF:C10H8F2O2
MW:198.166130065918
CID:6239667
PubChem ID:103522519
Update Time:2025-05-22

1-(2,6-difluoro-4-methoxyphenyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2,6-difluoro-4-methoxyphenyl)prop-2-en-1-one
    • 1701699-32-2
    • EN300-1827640
    • Inchi: 1S/C10H8F2O2/c1-3-9(13)10-7(11)4-6(14-2)5-8(10)12/h3-5H,1H2,2H3
    • InChI Key: SEANSWCIGZWHPI-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1C(C=C)=O)F)OC

Computed Properties

  • Exact Mass: 198.04923582g/mol
  • Monoisotopic Mass: 198.04923582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26.3Ų

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Additional information on 1-(2,6-difluoro-4-methoxyphenyl)prop-2-en-1-one

Comprehensive Overview of 1-(2,6-Difluoro-4-methoxyphenyl)prop-2-en-1-one (CAS No. 1701699-32-2): Properties, Applications, and Industry Trends

1-(2,6-Difluoro-4-methoxyphenyl)prop-2-en-1-one (CAS No. 1701699-32-2) is a specialized organic compound gaining attention in pharmaceutical and material science research. This α,β-unsaturated ketone derivative features a unique difluoromethoxy-substituted aromatic ring, making it a valuable intermediate for synthesizing bioactive molecules. The compound's molecular structure combines a propenone moiety with electron-withdrawing fluorine atoms and a methoxy group, creating distinct electronic properties that influence its reactivity.

Recent studies highlight the growing demand for fluorinated building blocks like 1701699-32-2 in drug discovery. Pharmaceutical researchers are particularly interested in how the difluoro-methoxy substitution pattern affects metabolic stability and bioavailability—a hot topic in medicinal chemistry optimization. The compound's Michael acceptor capability also makes it relevant for developing covalent inhibitors, an area experiencing rapid growth in targeted therapies.

In material science, 1-(2,6-difluoro-4-methoxyphenyl)prop-2-en-1-one serves as a precursor for photoactive polymers and liquid crystal materials. Its conjugated system allows for tunable optical properties, aligning with current industry focus on organic electronic materials for flexible displays and energy applications. The fluorine atoms contribute to enhanced thermal stability, a critical factor for high-performance materials.

Synthetic accessibility of CAS 1701699-32-2 has become a discussion point among organic chemists. Modern green chemistry approaches utilizing catalytic fluorination methods and atom-economical reactions are being explored to improve its production efficiency. These developments respond to the pharmaceutical industry's push for sustainable synthetic routes—a major trend in process chemistry.

The compound's structure-activity relationships (SAR) are being investigated for various biological targets. Computational chemistry studies using AI-assisted molecular modeling have predicted interesting interactions with enzyme active sites, particularly those containing nucleophilic residues. This aligns with growing interest in computer-aided drug design (CADD) methodologies that accelerate discovery pipelines.

Analytical characterization of 1-(2,6-difluoro-4-methoxyphenyl)prop-2-en-1-one typically involves advanced techniques like NMR spectroscopy (particularly 19F-NMR), mass spectrometry, and X-ray crystallography. The distinct fluorine chemical shifts provide valuable structural information, making this compound an interesting case study for spectroscopic analysis education.

From a commercial perspective, 1701699-32-2 represents part of the expanding market for fluorine-containing fine chemicals. Industry reports indicate growing investment in fluorination technologies to meet demand from life sciences and advanced materials sectors. The compound's versatility as a multifunctional intermediate positions it well in this evolving landscape.

Safety assessments of 1-(2,6-difluoro-4-methoxyphenyl)prop-2-en-1-one follow standard laboratory handling protocols for reactive carbonyl compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) including chemical-resistant gloves and eye protection is recommended during handling—a reminder of the increasing emphasis on laboratory safety culture across research institutions.

Future research directions for CAS 1701699-32-2 may explore its potential in click chemistry applications or as a scaffold for PROTAC degraders—two rapidly developing areas in chemical biology. The compound's balanced lipophilicity parameters (calculated LogP ~2.1) and molecular weight (212.18 g/mol) fall within desirable ranges for drug-like properties, enhancing its utility in lead optimization programs.

Environmental fate studies of fluorinated organic compounds like 1701699-32-2 are becoming increasingly important. Researchers are investigating biodegradation pathways and ecotoxicological profiles to address concerns about persistent organic pollutants—a topic receiving significant attention in green chemistry initiatives and regulatory discussions.

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